
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the bromo and dimethoxyphenyl groups in the structure enhances its potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.
Table 1: Substitution Reactions of the Bromine Group
Notable Trend: Methoxy groups at the 3,4-positions enhance para-directing effects, favoring substitution at the bromine site .
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl sulfonamides:
Ar B OH 2+Br Ph SO2NH Ar Pd PPh3 4,BaseAr Ph SO2NH Ar
Conditions: Dioxane/H₂O (3:1), 90°C, 24 h. Yields range from 55% to 82% depending on the boronic acid .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation:
Table 2: EAS Reactions on the Methoxy-Substituted Ring
Reagent | Conditions | Position | Product | Yield (%) |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2 h | Para to methoxy | Nitro derivative | 58 |
ClSO₃H | DCM, 25°C, 4 h | Meta to sulfonamide | Sulfonic acid | 47 |
Mechanistic Insight: Methoxy groups activate the ring, directing electrophiles to the para and meta positions .
Biological Activity and Enzyme Interactions
The sulfonamide moiety inhibits carbonic anhydrase isoforms through Zn²⁺-coordination at the active site. Comparative studies show:
Table 3: Enzymatic Inhibition Constants (Kᵢ)
Enzyme | Kᵢ (nM) | Reference |
---|---|---|
hCA I | 142 | |
hCA II | 89 | |
hCA IX | 12 |
Structure-Activity Relationship (SAR): Bromine enhances hydrophobic interactions, while methoxy groups improve solubility and binding affinity .
Redox Reactions
The compound undergoes oxidation at the sulfur center under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), forming sulfonic acid derivatives.
Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)
Compound | Suzuki Coupling | NAS with Piperidine |
---|---|---|
3-Bromo derivative | 1.2 × 10⁻³ | 5.8 × 10⁻⁴ |
4-Bromo analogue | 9.7 × 10⁻⁴ | 4.1 × 10⁻⁴ |
Non-brominated | N/A | N/A |
Key Insight: The 3-bromo substitution accelerates coupling reactions due to steric and electronic effects .
Degradation Pathways
Hydrolysis under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions cleaves the sulfonamide bond, yielding 3-bromobenzenesulfonic acid and 3,4-dimethoxyaniline.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is C₁₄H₁₄BrN₂O₄S, with a molecular weight of approximately 372.23 g/mol. The compound includes a bromine atom and methoxy substituents on a benzenesulfonamide framework, which contribute to its chemical reactivity and biological activity .
Scientific Research Applications
-
Antitumor Activity :
- Research indicates that this compound exhibits potential as an antitumor agent. Compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process for cancer cell division . The presence of methoxy groups may enhance lipophilicity, improving cellular uptake.
-
Enzyme Inhibition :
- The sulfonamide moiety in this compound can mimic natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting various diseases .
-
Binding Affinity Enhancements :
- The bromine atom may participate in halogen bonding, potentially increasing the binding affinity to target proteins or nucleic acids. This feature can be leveraged in drug design to improve the efficacy of therapeutic agents .
Case Studies and Experimental Findings
Recent studies have highlighted the promising applications of this compound:
- In vitro Studies : Various in vitro assays have demonstrated its effectiveness in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of this compound to optimize its therapeutic profile. Modifications to the bromine and methoxy groups are being explored to enhance potency against specific cancer types .
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to the desired biological effect.
Comparison with Similar Compounds
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine atom instead of the dimethoxy groups, which can affect its reactivity and biological activity.
3-bromo-N,N-dimethylbenzenesulfonamide: This compound has dimethyl groups instead of the dimethoxyphenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrN2O4S, with a molecular weight of approximately 372.23 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological macromolecules. The presence of bromine and methoxy substituents enhances its lipophilicity and potential bioavailability, making it a candidate for further pharmacological studies .
Antitumor Potential
Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown efficacy in inhibiting tubulin polymerization, a critical process for cancer cell division. This mechanism suggests that the compound may disrupt the mitotic spindle formation in cancer cells, leading to apoptosis.
In Vitro Studies:
- Cell Lines Tested: The compound has been evaluated against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cells.
- Methodology: The MTT assay was employed to determine cell viability and calculate the median inhibition concentration (IC50) values. For instance, related compounds showed IC50 values ranging from 1.52 to 6.31 µM against breast cancer cell lines .
Cell Line | IC50 Value (µM) | Reference Compound |
---|---|---|
Panc-1 | 2.3 | Doxorubicin (1.1) |
MCF-7 | 1.5 | Doxorubicin (1.1) |
HT-29 | 4.0 | Doxorubicin (1.1) |
A-549 | 3.5 | Doxorubicin (1.1) |
The sulfonamide moiety of the compound allows it to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation. Additionally, the bromine atom may enhance binding affinity to target proteins or nucleic acids through halogen bonding interactions .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl rings in modulating biological activity:
- Methoxy Groups: The presence of methoxy groups at specific positions increases lipophilicity and may enhance cellular uptake.
- Bromine Substitution: The introduction of bromine can affect the compound's interaction with biological targets due to its size and electronegativity.
Comparison with Similar Compounds
Several structurally similar compounds have been studied for their biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-bromo-N-(3-fluorophenyl)benzenesulfonamide | Fluorine atom instead of bromine | Different biological activity due to fluorine's properties |
3-bromo-N-(3,5-dibromo-2,4-dihydroxyphenyl)benzenesulfonamide | Additional bromine and hydroxyl groups | Increased hydrophilicity |
4-methoxy-N-(3,4-dimethoxyphenyl)benzenesulfonamide | Lacks bromine substitution | Focus on methoxy group interactions |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research: A study demonstrated that compounds with similar structures significantly inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit carbonic anhydrase (CA IX), which is overexpressed in various tumors. Compounds derived from benzenesulfonamides have shown selective inhibition against CA IX compared to other isoforms .
Properties
Molecular Formula |
C14H14BrNO4S |
---|---|
Molecular Weight |
372.24 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |
InChI Key |
ZPEMUSUAGNBXBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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